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Compound of Interest

Compound Name: 8-Fluoro-2-tetralone

Cat. No.: B142926

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
Fluoro-2-tetralone (CAS No. 127169-82-8), a key intermediate in pharmaceutical research
and drug development. This document is intended for researchers, scientists, and
professionals in the field, offering a centralized resource for its spectral characteristics,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data.

While direct experimental spectra for 8-Fluoro-2-tetralone are not readily available in public
databases, this guide presents a robust analysis based on the well-documented data of the
parent compound, 2-tetralone, and established principles of spectroscopy to predict the
spectral features of the fluorinated analog.

Molecular Structure and Properties

e |[UPAC Name: 8-fluoro-3,4-dihydronaphthalen-2(1H)-one
e Molecular Formula: C10HsFO

e Molecular Weight: 164.18 g/mol

Spectroscopic Data
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The introduction of a fluorine atom at the C-8 position is expected to induce predictable shifts in
the spectroscopic signals of the parent 2-tetralone molecule due to its high electronegativity
and through-space coupling effects. The following tables summarize the experimental data for
2-tetralone and provide an expert interpretation of the expected data for 8-Fluoro-2-tetralone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data

2-Tetralone Expected 8-Fluoro- Expected Multiplicity
Assignment Chemical Shift (0, 2-tetralone Chemical & Coupling
ppm) Shift (o, ppm) Constants (J, Hz)
H1 3.55 ~3.6-3.7 S
H3 2.55 ~2.6-2.7 t,J=6.5Hz
H4 3.05 ~3.1-3.2 t,J=6.5Hz
~7.5-7.6 (deshielded
H5 7.45 d,J=7.6Hz
by F)
H6 7.25 ~7.3-74 t,J=75Hz
~7.0-7.1 (shielded by
H7 7.15 A d,J=75Hz

Table 2: 13C NMR Spectroscopic Data

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b142926?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

2-Tetralone Expected 8-Fluoro-
: : . _ Expected C-F
Assignment Chemical Shift (3, 2-tetralone Chemical .
_ Coupling (J, Hz)
ppm) Shift (3, ppm)

C1 45.4 ~45-46
C2 (C=0) 211.1 ~209-211
C3 39.8 ~39-40
C4 29.5 ~29-30
C4a 134.9 ~135-136 d, small J
C5 128.8 ~129-130 d, small J
C6 126.5 ~126-127 S

~124-125 (shielded by
C7 126.2 d, small J

F)

~158-162 (directly d, large J (~240-250
C8 132.0

attached to F) Hz)

~142-143 (shielded by
C8a 144.4 d, small J

F)

Infrared (IR) Spectroscopy

The IR spectrum of 8-Fluoro-2-tetralone is expected to be dominated by a strong carbonyl
stretch. The presence of the aromatic ring and the C-F bond will also give rise to characteristic
absorptions.

Table 3: IR Spectroscopic Data
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Expected Absorption Range

Functional Group Intensity
(cm~)
C=0 (Ketone) 1710 - 1690 Strong
C-F (Aryl) 1250 - 1100 Strong
C-H (Aromatic) 3100 - 3000 Medium
C-H (Aliphatic) 3000 - 2850 Medium
C=C (Aromatic) 1600 - 1450 Medium to Weak

Mass Spectrometry (MS)

The mass spectrum of 8-Fluoro-2-tetralone is expected to show a prominent molecular ion
peak (M*) at m/z 164. The fragmentation pattern will be influenced by the stable aromatic ring

and the presence of the carbonyl group.

Table 4: Mass Spectrometry Data

m/z Assignment Notes

164 [M]* Molecular lon

136 [M-COJ* Loss of carbon monoxide
135 [M - CHO]* Loss of a formyl radical

118 [M - Cz2H20]* Loss of ketene

109 [C7HeF]* Fluorotropylium or related ion

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy
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o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm NMR tube.[1]

 Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a field
strength of 300 MHz or higher.

e 1H NMR Acquisition: A standard pulse sequence is used. Key parameters include a spectral
width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of
scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the
spectrum. Key parameters include a spectral width of approximately 220 ppm, a longer
relaxation delay (2-5 seconds) to ensure quantitative detection of all carbons, and a larger
number of scans due to the lower natural abundance of 13C.

FT-IR Spectroscopy

o Sample Preparation: For a solid sample, a thin film can be prepared by dissolving a small
amount of the compound in a volatile solvent (e.g., acetone or methylene chloride), applying
a drop of the solution to a salt plate (KBr or NaCl), and allowing the solvent to evaporate.[2]
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry
KBr powder and pressing the mixture into a translucent disk.

e Instrumentation: An FT-IR spectrometer is used to record the spectrum.

o Acquisition: A background spectrum of the empty sample holder (or the pure KBr pellet) is
first recorded. The sample is then placed in the beam path, and the sample spectrum is
acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4
cm~L,

Mass Spectrometry

o Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent
(e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL, which is then
further diluted.[3] The solution should be filtered if any particulate matter is present.[3]
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e Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as electron ionization (EI) or electrospray ionization (ESI), is used.

e Acquisition: The sample is introduced into the ion source. For El, the molecules are
bombarded with high-energy electrons, causing ionization and fragmentation.[4][5] The
resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio
(m/z) and detected.[4][5]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 8-Fluoro-2-tetralone.

General Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic characterization of 8-Fluoro-2-tetralone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142926#spectroscopic-data-of-8-fluoro-2-tetralone-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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